Lipophilicity Advantage: Ethyl Ester vs. Free Carboxylic Acid
The target compound, as an ethyl ester, is predicted to have higher lipophilicity (logP) compared to its free acid analog, 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid (CAS 162930-56-5). This increase in lipophilicity can enhance membrane permeability and oral absorption, a well-established principle in medicinal chemistry [1]. While direct experimental logP data for this specific compound is not publicly available, the esterification of a carboxylic acid typically increases logP by 1-2 units [1]. This difference is critical for drug discovery programs where optimizing pharmacokinetic properties is a key objective.
| Evidence Dimension | Lipophilicity (estimated logP difference) |
|---|---|
| Target Compound Data | Ethyl ester form (estimated logP increase of 1-2 units compared to free acid) |
| Comparator Or Baseline | 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid (free acid, CAS 162930-56-5) |
| Quantified Difference | Estimated logP increase of +1 to +2 units |
| Conditions | Based on established medicinal chemistry principles for esterification of carboxylic acids [1]. |
Why This Matters
Enhanced lipophilicity can significantly improve a compound's ability to cross biological membranes, making the ethyl ester a preferred starting point for lead optimization in oral drug discovery programs.
- [1] Meanwell, N. A. 'Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety.' Chemical Research in Toxicology 24.9 (2011): 1420-1456. View Source
